![molecular formula C14H14N6O2 B2358457 N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-3-エチル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-アミン CAS No. 899730-91-7](/img/structure/B2358457.png)

N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-3-エチル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

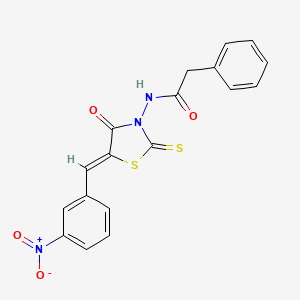

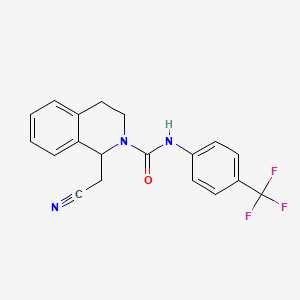

The compound “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine” is a complex organic molecule. It contains a benzodioxin ring, which is a type of aromatic organic compound . The molecule also features a triazolopyrimidine group, which is a type of heterocyclic compound commonly found in various pharmaceuticals.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxin ring and the triazolopyrimidine group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are typically used to analyze the structure of organic compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Some potential reactions might involve the benzodioxin ring or the triazolopyrimidine group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .科学的研究の応用

アルツハイマー病治療薬

抗菌活性

抗癌研究

酵素阻害研究

Abbasi, M. A., Anum, A., Aziz-ur-Rehman, S. Z. Siddiqui, M. Nazir, M. Ashraf, A. Noreen & S. A. A. Shah. “Synthesis of Some New N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides as Possible Therapeutic Agents for Alzheimer’s Disease.” Pharmaceutical Chemistry Journal, 56(2022), 61–70. Link

“Bacterial Biofilm Inhibition, Hemolytic Activity, and Structure Activity Relationship of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)benzenesulfonamides.” Pharmaceutical Chemistry Journal, 54(2020), 221–227. Link

“Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)benzenesulfonamides and Their Biological Evaluation.” Pharmaceutical Chemistry Journal, 51(2017), 583–588. Link

"Synthesis and Biological Evaluation of New Benzo[d][1,2,3]triazol-1-yl Derivatives as

作用機序

Target of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a potential therapeutic agent for Alzheimer’s disease . The primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve signal transmission in the brain. Inhibition of these enzymes can help to improve cognitive function in Alzheimer’s patients .

Mode of Action

The mode of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves the inhibition of cholinesterase enzymes . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter that is crucial for memory and cognition .

Biochemical Pathways

The biochemical pathways affected by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine are primarily related to the cholinergic system . By inhibiting cholinesterase enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can lead to improved cognitive function in Alzheimer’s patients .

Pharmacokinetics

It is known that sulfonamides, a class of compounds to which this compound belongs, are generally well absorbed from the gastrointestinal tract . They are metabolized in the liver and excreted through bile or feces . These properties may influence the bioavailability of the compound .

Result of Action

The molecular and cellular effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine’s action are primarily related to its inhibitory effect on cholinesterase enzymes . By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which can lead to improved cognitive function in Alzheimer’s patients .

Action Environment

The action, efficacy, and stability of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the synthesis of the compound . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-2-20-14-12(18-19-20)13(15-8-16-14)17-9-3-4-10-11(7-9)22-6-5-21-10/h3-4,7-8H,2,5-6H2,1H3,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTITUZKLTUOFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=NC(=C2N=N1)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine](/img/structure/B2358380.png)

![N-[3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2358382.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2358390.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2358391.png)

![7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2358393.png)

![4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2358397.png)